molecular formula C19H36O2 B8004386 Methyl trans-6-Octadecenoate CAS No. 52355-31-4

Methyl trans-6-Octadecenoate

Cat. No.: B8004386
CAS No.: 52355-31-4
M. Wt: 296.5 g/mol
InChI Key: QRTVDKVXAFJVRU-BUHFOSPRSA-N
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Description

Methyl 6-octadecenoate, also known as Methyl cis-6-octadecenoate, Methyl petroselinate, and cis-6-Octadecenoic acid, methyl ester, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular formula of Methyl 6-octadecenoate is C19H36O2 . Its molecular weight is 296.4879 . The IUPAC Standard InChI is InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13 .


Physical and Chemical Properties Analysis

Methyl 6-octadecenoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 370.9±21.0 °C at 760 mmHg . The melting point is -1°C (lit.) . The flash point is 92.4±20.4 °C . The exact mass is 296.271515 . The LogP value is 8.23 . It appears as a liquid .

Scientific Research Applications

  • Cetane Number Evaluation : The cetane number, a critical indicator of diesel fuel quality, has been evaluated for fatty acid methyl esters like Methyl 6-octadecenoate. This research is significant for understanding the combustion behavior of biodiesel fuels (Knothe, 2014).

  • Regio- and Stereochemical Analysis : Studies on trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides have provided insights into the regio- and stereochemical properties of Methyl 6-octadecenoate, useful for understanding its chemical behavior (Hamberg, 1991).

  • Chromatographic Properties : Research on the chromatographic properties of cis and trans methyl octadecenoates, including Methyl 6-octadecenoate, has contributed to better identification and separation methods for these compounds (Gunstone, Ismail, Jie, 1967).

  • Thermal Reaction Studies : Investigations into the thermal reaction of methyl linoleate in the presence of iodine have provided insights into the formation and behavior of methyl octadecenoates under thermal conditions (Kubota, 1981).

  • Isomerization and Deuterium Distribution : Studies on the isomerization and deuterium distribution during the catalytic deuteration of methyl oleate offer valuable information about the molecular behavior of similar compounds like Methyl 6-octadecenoate (Dutton, Scholfield, Selke, Rohwedder, 1968).

  • Preparation and Properties of Epoxyoctadecanoates : The synthesis of methyl epoxyoctadecanoates, including Methyl 6-octadecenoate, has been studied, providing insights into the physical and chemical properties of these esters (Gunstone, Jacobsberg, 1972).

Safety and Hazards

Methyl 6-octadecenoate is classified under GHS02, GHS07, GHS08, GHS09 hazard codes . The signal word for this compound is "Danger" . It has hazard statements H225-H304-H315-H336-H410 . The precautionary statements are P210-P261-P273-P301 + P310-P331-P501 . Personal protective equipment such as eyeshields, gloves, and a half-mask respirator are recommended when handling this compound .

Properties

IUPAC Name

methyl (E)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVDKVXAFJVRU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52355-31-4
Record name Methyl 6-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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